5-Bromo-N-(2-(cyclopentylamino)-2-oxoethyl)furan-2-carboxamide

Description

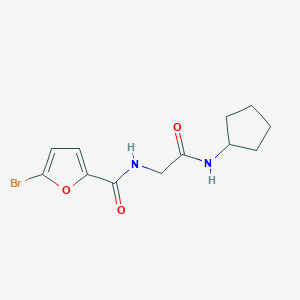

5-Bromo-N-(2-(cyclopentylamino)-2-oxoethyl)furan-2-carboxamide is a furan-2-carboxamide derivative featuring a bromine substituent at the 5-position of the furan ring and a cyclopentylamino-2-oxoethyl group attached to the carboxamide nitrogen. Its molecular formula is C₁₇H₁₉BrN₂O₃, with a molecular weight of 379.248 g/mol .

Properties

Molecular Formula |

C12H15BrN2O3 |

|---|---|

Molecular Weight |

315.16 g/mol |

IUPAC Name |

5-bromo-N-[2-(cyclopentylamino)-2-oxoethyl]furan-2-carboxamide |

InChI |

InChI=1S/C12H15BrN2O3/c13-10-6-5-9(18-10)12(17)14-7-11(16)15-8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H,14,17)(H,15,16) |

InChI Key |

OABSWWKBWDCUKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC(=O)CNC(=O)C2=CC=C(O2)Br |

Origin of Product |

United States |

Chemical Reactions Analysis

The compound may undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles (e.g., amines, alcohols) to form different derivatives.

Reduction Reactions: Reduction of the carbonyl group could yield the corresponding alcohol.

Oxidation Reactions: Oxidation of the furan ring or the amine group may lead to new functional groups.

Amide Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the carboxylic acid and the corresponding amine.

Common reagents and conditions used in these reactions would depend on the specific transformation.

Scientific Research Applications

Medicinal Chemistry: Investigating its pharmacological properties, such as antimicrobial or anticancer activity.

Materials Science: Exploring its use as a building block for novel materials.

Biological Studies: Assessing its effects on cellular processes.

Mechanism of Action

The exact mechanism by which 5-Bromo-N-(2-(cyclopentylamino)-2-oxoethyl)furan-2-carboxamide exerts its effects remains unknown. Further research is needed to identify molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The compound’s key structural elements include the 5-bromofuran core and the cyclopentylamino-2-oxoethyl side chain. Below is a comparison with similar compounds:

Key Observations:

Patent Landscape and Industrial Relevance

- Indole Carboxamide Derivatives : Patent applications (e.g., ) highlight structural parallels with the target compound, emphasizing the importance of the carboxamide moiety in kinase inhibition.

- Commercial Availability : Derivatives like 5-bromo-N-(2-(cyclohexenyl)ethyl)furan-2-carboxamide (CAS 356562-30-6) are marketed as pharmaceutical intermediates, suggesting industrial interest in bromofuran carboxamides .

Biological Activity

5-Bromo-N-(2-(cyclopentylamino)-2-oxoethyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Structural Characteristics

The compound is characterized by:

- A furan ring which contributes to its reactivity.

- A carboxamide functional group that enhances its interaction with biological targets.

- A cyclopentylamino side chain , which may influence binding affinity and specificity.

These structural elements are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Enzyme Inhibition

Preliminary studies suggest that this compound may exhibit significant enzyme inhibition. The binding affinity to various enzymes can be influenced by the furan ring and carboxamide moiety. These interactions may lead to the modulation of enzyme activity, which is critical for therapeutic efficacy.

Interaction with Receptors

Research indicates that this compound could interact with specific receptors, potentially modulating their function. High-throughput screening methods have been employed to evaluate its efficacy against various receptor targets, revealing promising activity that warrants further investigation into its pharmacological profile.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential mechanisms of action for this compound:

- Antimicrobial Activity :

-

Anticancer Potential :

- Research has indicated that compounds with similar structures exhibit anticancer activity through apoptosis induction in cancer cells.

- Further studies are needed to confirm if this compound shares this property.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparative analysis with similar compounds was conducted.

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 5-Bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide | Structure | Moderate antimicrobial activity | Similar furan structure but different side chains |

| 5-Bromo-N-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide | Structure | Anticancer properties observed | Different functional groups alter activity |

This table highlights how variations in structure can lead to differences in biological activity, emphasizing the need for targeted research on this compound.

Future Research Directions

Given the preliminary findings regarding the biological activity of this compound, several research avenues are recommended:

- In-depth Mechanistic Studies : Investigating the binding mechanisms and pathways involved in its biological effects.

- Expanded Pharmacological Profiling : Testing against a broader range of biological targets to fully elucidate its therapeutic potential.

- Clinical Trials : If preclinical studies show promise, advancing towards clinical trials to evaluate safety and efficacy in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.